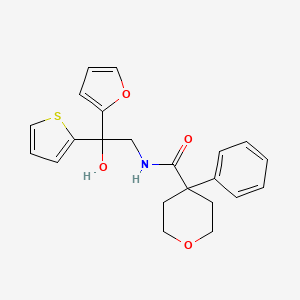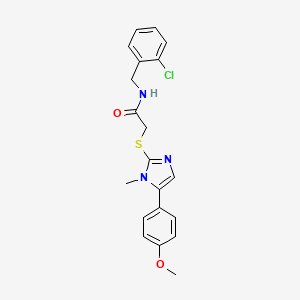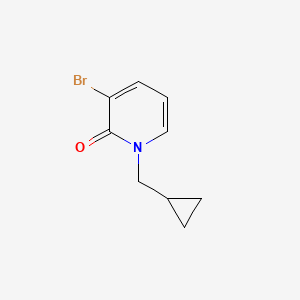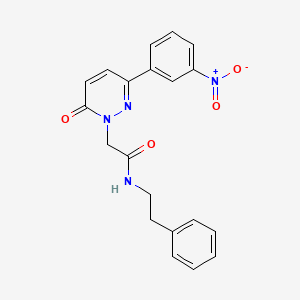
1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(4-sulfamoylbenzyl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(4-sulfamoylbenzyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C18H23N5O4S and its molecular weight is 405.47. The purity is usually 95%.
BenchChem offers high-quality 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(4-sulfamoylbenzyl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(4-sulfamoylbenzyl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Novel Compounds
The compound plays a crucial role in the synthesis of novel chemical entities with potential therapeutic applications. Studies have demonstrated its utility in creating a diverse array of chemical structures, including polyamides, carboxamides, and derivatives with antibacterial and antifungal activities. For example, Hattori and Kinoshita (1979) described the synthesis of polyamides containing various nucleobases, highlighting the versatility of similar compounds in creating polymers with potential biological relevance (Hattori & Kinoshita, 1979).
Biological Evaluation and Potential Therapeutic Applications
Several studies have focused on evaluating the biological activities of compounds synthesized from this chemical, identifying potential antimicrobial, anti-inflammatory, and anticancer properties. Jadhav et al. (2017) synthesized and evaluated a series of 1,4-disubstituted 1,2,3-triazole derivatives as possible antimicrobial agents, showing moderate to good activities against tested bacterial and fungal strains (Jadhav et al., 2017) Similarly, Aziz‐ur‐Rehman et al. (2017) introduced derivatives that exhibited valuable antibacterial results, further underscoring the compound's significance in developing new antibacterial agents (Aziz‐ur‐Rehman et al., 2017).
Pharmacological Potency and Evaluation
The pharmacological evaluation of derivatives has revealed promising results in various models, indicating potential applications in treating diseases. For instance, Suresh et al. (2016) synthesized derivatives that showed significant antimicrobial activity, suggesting their potential use as novel antimicrobial agents (Suresh et al., 2016). Additionally, compounds have been investigated for their potential as central nervous system agents, indicating a broad spectrum of possible therapeutic applications beyond antimicrobial activity (Bauer et al., 1976).
Chemical Synthesis and Methodology Advancements
The chemical has also facilitated advancements in synthesis methodologies, contributing to the development of more efficient and selective synthetic routes for pharmaceutical compounds. Cann et al. (2012) described a convergent, stereoselective synthesis of a CGRP receptor inhibitor, demonstrating the compound's role in enabling the synthesis of complex pharmaceutical agents (Cann et al., 2012).
Propriétés
IUPAC Name |
1-(1-methyl-6-oxopyridazin-3-yl)-N-[(4-sulfamoylphenyl)methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O4S/c1-22-17(24)9-8-16(21-22)23-10-2-3-14(12-23)18(25)20-11-13-4-6-15(7-5-13)28(19,26)27/h4-9,14H,2-3,10-12H2,1H3,(H,20,25)(H2,19,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTAGJFESHGGLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)N2CCCC(C2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(4-sulfamoylbenzyl)piperidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(3-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2962112.png)

![1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)ethanone](/img/structure/B2962118.png)

![2-[(4-Benzyl-1-piperazinyl)carbonyl]benzoic acid](/img/structure/B2962121.png)


![N-[4-(1-Phenylsulfanylethyl)phenyl]prop-2-enamide](/img/structure/B2962124.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2962125.png)


![Ethyl 2-(2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2962130.png)

